molecular formula C17H23ClN2O4 B2900137 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride CAS No. 1421528-84-8

2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride

Cat. No.: B2900137
CAS No.: 1421528-84-8
M. Wt: 354.83
InChI Key: JWMXDZIBSBFSNR-UHFFFAOYSA-N
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Description

The compound 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride is a synthetic molecule featuring a benzodioxole-carbonyl group linked to a piperazine ring, which is further connected to a cyclopropylethanol moiety. Key structural elements include:

  • Piperazine ring: A six-membered heterocycle with two nitrogen atoms, often utilized in medicinal chemistry for its conformational flexibility and hydrogen-bonding capacity.
  • Cyclopropylethanol group: A strained cyclopropane ring attached to an ethanol chain, which may influence lipophilicity and pharmacokinetic properties.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4.ClH/c20-14(12-1-2-12)10-18-5-7-19(8-6-18)17(21)13-3-4-15-16(9-13)23-11-22-15;/h3-4,9,12,14,20H,1-2,5-8,10-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMXDZIBSBFSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, cesium carbonate as a base, and various solvents such as toluene and dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs: Piperazine and Benzodioxole Derivatives

Structural Analogues C2, C5, and C10

highlights four compounds (C2, C3, C5, C10) with structural similarity (chemical similarity score = 0.71). Key comparisons include:

Compound Core Structure In Vitro Efficacy In Vivo Efficacy (Wax Moth Model) Key Functional Groups
C2 Piperidinyl phenyl piperazinyl High Moderate Piperidine, phenyl, piperazinyl
C5 Phenylpropyl piperazinyl phenyl Moderate Not tested Phenylpropyl, piperazinyl, phenyl
C10 Phenylpropyl piperazinyl phenyl Moderate High Phenylpropyl, piperazinyl, phenyl
Target Cyclopropyl piperazinyl benzodioxole Pending Pending Benzodioxole-carbonyl, cyclopropylethanol
  • Structural Insights: C2 and C10 share piperazinyl-phenyl groups but differ in substituents (piperidine vs. phenylpropyl). C2 outperforms C10 in vitro, but C10 shows superior in vivo efficacy, suggesting bioavailability or metabolization differences . The target compound replaces phenylpropyl/piperidine groups with a benzodioxole-carbonyl and cyclopropylethanol, which may enhance target specificity or stability.
  • Functional Activity :

    • All analogs (C2, C5, C10) inhibit AI-2-mediated quorum sensing (QS) and virulence-associated genes (e.g., luxS, hla). The phenyl-piperazinyl sequence is critical for QS inhibition .

Piperazine-Containing Quinolones ()

Quinolones with piperazinyl groups, such as N-[2-(coumarin-3-yl) ethyl] piperazinyl quinolones, exhibit antibacterial activity dependent on substituent modifications:

Compound Quinolone Substituents Ethyl Spacer Functional Group Antibacterial Activity (vs. Reference Drugs)
6g Position 8-F, N-1-cyclopropyl O-methyloxime Comparable to ciprofloxacin
6h Position 8-Cl, N-1-cyclopropyl Oxime More potent than ciprofloxacin
Target N/A Benzodioxole-carbonyl Unknown (structural focus on enzyme inhibition)
  • Key Differences: The target compound lacks the quinolone core, which is critical for DNA gyrase inhibition in antibacterial quinolones. Instead, its benzodioxole-carbonyl group may target eukaryotic enzymes (e.g., phosphodiesterases) .

Benzodioxole Derivatives as Phosphodiesterase (PDE) Inhibitors ()

Patent EP2585469 describes benzodioxole derivatives as PDE inhibitors, highlighting structural motifs shared with the target compound:

Compound Class Target Enzyme Key Substituents Therapeutic Indication
Benzodioxole-piperazine PDE4/7 Piperazine-linked benzodioxole Inflammatory diseases
Target Compound Unknown Benzodioxole-carbonyl, cyclopropyl Pending
  • Implications: The benzodioxole moiety is a known pharmacophore for PDE inhibition. The target compound’s cyclopropylethanol group may enhance selectivity or pharmacokinetics compared to earlier analogs .

Biological Activity

The compound 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzodioxole moiety , a piperazine ring , and a cyclopropylethanol group . Its molecular formula is C16H22N2O4C_{16}H_{22}N_{2}O_{4} with a molecular weight of approximately 302.36 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit various biological activities, including:

  • Anticancer properties
  • Antimicrobial effects
  • Neurological benefits

These activities are primarily attributed to the interactions between the compound and biological targets such as enzymes and receptors.

The mechanisms through which 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could act as an antagonist or agonist at various receptor sites, influencing signaling pathways related to pain, inflammation, and cellular growth.
  • Antioxidant Activity : The benzodioxole structure may contribute to its ability to scavenge free radicals, offering protective effects against oxidative stress.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Anticancer Activity : A study demonstrated that derivatives of benzodioxole exhibited significant cytotoxicity against various cancer cell lines, suggesting that similar derivatives like the target compound may also possess anticancer properties.
  • Neuroprotective Effects : Research on piperazine derivatives has shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems. This indicates potential applications for our compound in neurological disorders.
  • Antimicrobial Properties : Compounds containing benzodioxole have been reported to have antimicrobial effects against pathogenic bacteria and fungi . This suggests that our compound may also exhibit similar activities.

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
Benzodioxole DerivativesContains benzodioxole moietyAnticancer
Piperazine DerivativesKnown for neuroprotective effectsAntidepressant
Cyclopropyl CompoundsUnique cyclic structureAntimicrobial

Q & A

Q. What are the recommended synthetic routes for preparing 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride?

The synthesis of this compound likely involves multi-step organic reactions, including:

  • Step 1 : Activation of 1,3-benzodioxole-5-carboxylic acid using thionyl chloride (SOCl₂) to form the corresponding acid chloride (1033 K, 5 h) .
  • Step 2 : Coupling the acid chloride with piperazine derivatives under reflux conditions (ethanol solvent, 12 h) in the presence of potassium carbonate as a base .
  • Step 3 : Introducing the cyclopropyl ethanol moiety via nucleophilic substitution or alkylation.
  • Final Step : Hydrochloride salt formation using HCl in a polar solvent (e.g., ethyl acetate or methanol).
    Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (EtOAc/petroleum ether) .

Q. How can the structural integrity of this compound be validated?

Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of the benzodioxole aromatic protons (δ 6.5–7.0 ppm), piperazine NH signals (δ 2.5–3.5 ppm), and cyclopropane protons (δ 0.5–1.5 ppm) .
  • X-ray Crystallography : Resolve crystal structures to verify stereochemistry and hydrogen bonding patterns (e.g., trifluoroacetate counterion interactions) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H⁺] or [M-Cl⁻] ions) .

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., SOCl₂) .
  • First Aid : For skin contact, immediately rinse with water; for eye exposure, irrigate for 15 minutes and seek medical attention .

Q. What solubility properties should inform formulation for in vitro assays?

  • Solvent Selection : Test solubility in DMSO (for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4).
  • Methodology : Use shake-flask method with UV-Vis spectroscopy or HPLC quantification. Adjust pH to enhance solubility (e.g., HCl for protonation of the piperazine nitrogen) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

  • Modify Substituents :
    • Replace the cyclopropyl group with bicyclic systems (e.g., norbornane) to assess steric effects on receptor binding .
    • Vary benzodioxole substituents (e.g., electron-withdrawing groups) to modulate electron density and metabolic stability .
  • Assay Design : Test derivatives in target-specific assays (e.g., receptor-binding assays or enzyme inhibition) with IC₅₀ determinations .

Q. What analytical challenges arise in quantifying impurities during scale-up synthesis?

  • Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., incomplete coupling or hydrolysis intermediates). Reference standards for common impurities (e.g., des-cyclopropyl analogs) are critical .
  • Method Validation : Follow ICH guidelines for linearity (R² > 0.99), precision (%RSD < 2%), and LOQ/LOD .

Q. How should researchers address contradictory data in solubility or stability studies?

  • Controlled Replication : Repeat experiments under standardized conditions (temperature, humidity).
  • Advanced Characterization : Use dynamic light scattering (DLS) to detect aggregation or polymorphic changes affecting solubility .
  • Statistical Analysis : Apply ANOVA to identify outliers or systematic errors in data collection .

Q. What strategies ensure robust stability studies under varying pH and temperature conditions?

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24–72 hours .
  • Analytical Monitoring : Track degradation via HPLC with a C18 column and mobile phase (methanol/buffer, 65:35, pH 4.6) .

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